

Spiro[3.4]octan-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Spiro[3.4]octan-2-amine

Cat. No.: B15276584

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1478750-83-2

This technical guide provides a summary of the currently available information on **Spiro[3.4]octan-2-amine**, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and biological studies on this specific molecule are limited in publicly accessible literature, this document consolidates its known chemical properties and provides context based on the broader class of spirocyclic amines.

Chemical and Physical Properties

Spiro[3.4]octan-2-amine is a saturated heterocyclic compound. Its core structure consists of a cyclopentane ring fused to a cyclobutane ring at a single carbon atom, with an amine group attached to the cyclobutane ring. This rigid, three-dimensional structure is a key feature of spirocyclic compounds, often imparting unique pharmacological properties.^[1]

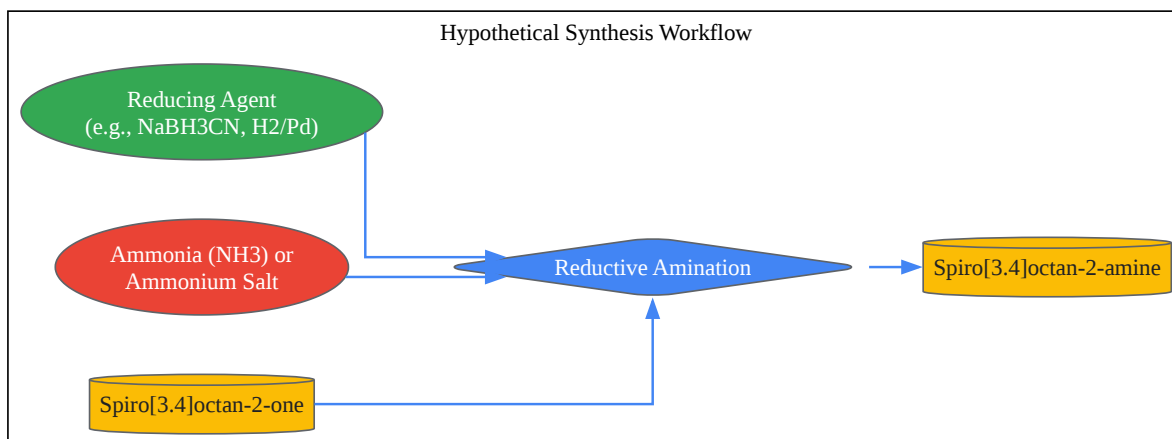
Property	Value	Source
CAS Number	1478750-83-2	[1] [2]
Molecular Formula	C ₈ H ₁₅ N	[1] [2]
Molecular Weight	125.21 g/mol	[1] [2]
IUPAC Name	spiro[3.4]octan-2-amine	[1]
InChI Key	DBWKHVQKNDFCGG-UHFFFAOYSA-N	[1] [2]
SMILES	<chem>C1CCC2(C1)CC(C2)N</chem>	[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **Spiro[3.4]octan-2-amine** are not readily available in the public domain. However, the synthesis of analogous spirocyclic amines and related spiro[3.4]octane structures has been described in the chemical literature. General synthetic strategies for constructing the spiro[3.4]octane core often involve intramolecular cyclization reactions or the use of spirocyclic ketones as precursors.

A plausible synthetic approach to **Spiro[3.4]octan-2-amine** could involve the reductive amination of the corresponding ketone, Spiro[3.4]octan-2-one. This common and versatile reaction in organic chemistry introduces an amine group to a carbonyl compound.

Below is a generalized, hypothetical workflow for such a synthesis. Note: This is a theoretical pathway and has not been experimentally validated for this specific compound based on available literature.



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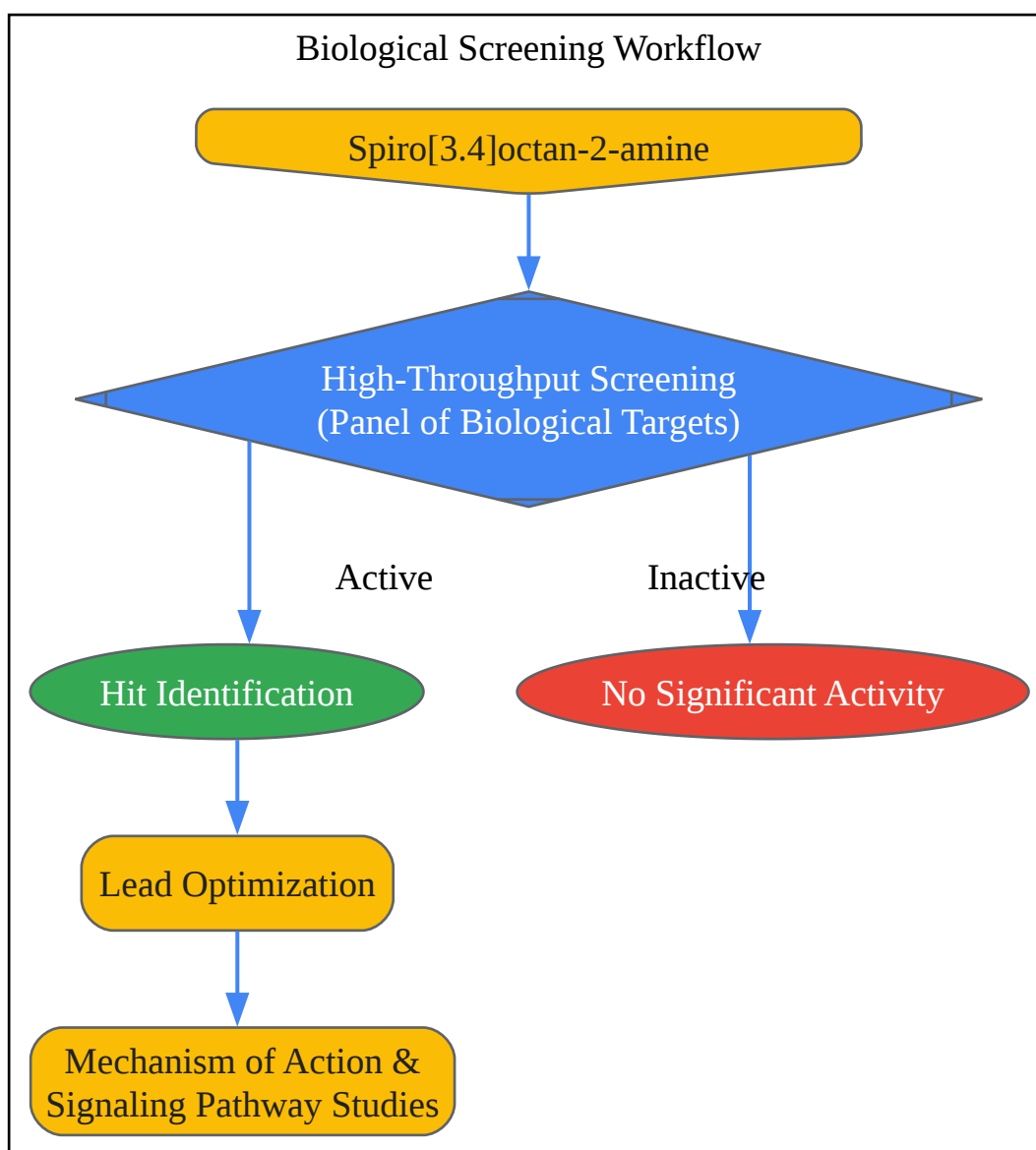
Caption: Hypothetical reductive amination workflow for **Spiro[3.4]octan-2-amine** synthesis.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways of **Spiro[3.4]octan-2-amine**. However, the spirocyclic scaffold is of significant interest in drug discovery. The rigid conformation of spirocycles can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs.

Spirocyclic amines, in particular, are present in a number of biologically active compounds and approved drugs. Their structural motifs can be found in compounds targeting a wide range of receptors and enzymes. The introduction of the spiro[3.4]octane moiety can influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

Given the lack of specific data, a logical workflow for investigating the biological potential of **Spiro[3.4]octan-2-amine** would involve initial screening against a panel of common drug targets.



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Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

Spiro[3.4]octan-2-amine represents a simple yet intriguing spirocyclic scaffold. While specific experimental data on its synthesis and biological function are currently lacking in the public domain, its structural features suggest it could be a valuable building block in the design of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility, pharmacological profile, and potential as a lead compound in drug discovery programs.

Professionals in the field are encouraged to consider this and similar spirocyclic structures in their ongoing research and development efforts.

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References

- 1. Spiro[3.4]octan-2-amine | C₈H₁₅N | CID 65003120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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